molecular formula C11H10N2O2 B3059129 3,4-Dihydro-[1,3]oxazino[2,3-b]quinazolin-6(2H)-one CAS No. 94507-28-5

3,4-Dihydro-[1,3]oxazino[2,3-b]quinazolin-6(2H)-one

Cat. No.: B3059129
CAS No.: 94507-28-5
M. Wt: 202.21 g/mol
InChI Key: ZFCCYAGCTGKQRL-UHFFFAOYSA-N
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Description

3,4-Dihydro-[1,3]oxazino[2,3-b]quinazolin-6(2H)-one is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes an oxazine ring fused to a quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-[1,3]oxazino[2,3-b]quinazolin-6(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of quinazoline derivatives with suitable reagents to form the oxazine ring. For instance, the alkylation of quinazoline-4(3H)-thione with 4-bromobut-1-ene and cinnamyl chloride, followed by reaction with iodine and bromine, can yield the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-[1,3]oxazino[2,3-b]quinazolin-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can convert the oxazine ring to other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline-4(3H)-one derivatives, while reduction could produce various reduced forms of the oxazine ring.

Scientific Research Applications

3,4-Dihydro-[1,3]oxazino[2,3-b]quinazolin-6(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its interactions with biological targets.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-[1,3]oxazino[2,3-b]quinazolin-6(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

    Quinazoline-4(3H)-one: A related compound with a similar core structure but lacking the oxazine ring.

    2,3-Dihydroquinazolin-4(1H)-one: Another derivative with a different substitution pattern on the quinazoline core.

Uniqueness: 3,4-Dihydro-[1,3]oxazino[2,3-b]quinazolin-6(2H)-one is unique due to the presence of the oxazine ring fused to the quinazoline core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3,4-dihydro-2H-[1,3]oxazino[2,3-b]quinazolin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-10-8-4-1-2-5-9(8)12-11-13(10)6-3-7-15-11/h1-2,4-5H,3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCCYAGCTGKQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C3=CC=CC=C3N=C2OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538867
Record name 3,4-Dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94507-28-5
Record name 3,4-Dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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